molecular formula C18H27NO2Si B13758952 2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile CAS No. 1184915-27-2

2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile

Cat. No.: B13758952
CAS No.: 1184915-27-2
M. Wt: 317.5 g/mol
InChI Key: OADUERAAKQEVPG-UHFFFAOYSA-N
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Description

2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile is a complex organic compound that features a tert-butyldimethylsilyloxy group attached to a benzoyl moiety, which is further connected to a 3-methylbutanenitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile typically involves multiple steps. One common approach starts with the preparation of 4-(tert-butyldimethylsilyloxy)benzaldehyde, which is then subjected to further reactions to introduce the nitrile and methyl groups. The reaction conditions often involve the use of specific reagents such as tert-butyldimethylsilyl chloride and imidazole in solvents like dimethylformamide .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group can act as a protecting group, influencing the reactivity of the benzoyl and nitrile moieties. This can affect various biochemical pathways and molecular interactions, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyldimethylsilyloxy)benzaldehyde: Shares the tert-butyldimethylsilyloxy group and benzoyl structure.

    tert-Butyldimethylsilyloxyacetaldehyde: Similar protecting group but different core structure.

    tert-Butyldimethylsilyloxyphenylboronic acid: Contains the same silyloxy group but different functional groups.

Uniqueness

2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile is unique due to its combination of functional groups, which provides distinct reactivity and potential applications. The presence of both the nitrile and tert-butyldimethylsilyloxy groups allows for versatile chemical modifications and interactions.

Properties

CAS No.

1184915-27-2

Molecular Formula

C18H27NO2Si

Molecular Weight

317.5 g/mol

IUPAC Name

2-[4-[tert-butyl(dimethyl)silyl]oxybenzoyl]-3-methylbutanenitrile

InChI

InChI=1S/C18H27NO2Si/c1-13(2)16(12-19)17(20)14-8-10-15(11-9-14)21-22(6,7)18(3,4)5/h8-11,13,16H,1-7H3

InChI Key

OADUERAAKQEVPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C#N)C(=O)C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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